Brevinin-2Eg
Description
Brevinin-2Eg is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, first isolated from the gastric tissue of the European green frog Rana esculenta . Its primary structure is defined by the sequence GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC, featuring a conserved C-terminal cyclic disulfide bridge (Cys²⁴–Cys³⁰) characteristic of brevinin-2 peptides . This peptide demonstrates potent growth-inhibitory activity against Escherichia coli and other Gram-negative bacteria, suggesting a role in protecting the gastrointestinal tract of amphibians from microbial invasion .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GIMDTLKNLAKTAGKGALQSLLNHASCKLSGQC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison with Brevinin-2 Family Members
Brevinin-2Eg shares structural homology with other brevinin-2 peptides but exhibits unique functional attributes:
Key Findings :
- Brevinin-2Ec : While structurally analogous to this compound, it is derived from skin secretions and lacks the gastric tissue-specific antimicrobial adaptation observed in this compound .
- Brevinin-2Eh : Differs from this compound by a single residue (Lys³⁰ instead of Gly³⁰), which may reduce stability and membrane-disruptive efficiency .
Functional Comparison with Non-Brevinin AMPs
This compound shares functional overlap with AMPs from other families, such as defensins and magainins:
α-Defensin 15 and β-Defensin 134
- Source : Human prostatic fluid .
- Role : Overexpressed in type IIIA prostatitis, similar to this compound, but defensins primarily target Gram-positive bacteria via pore-forming mechanisms .
- Key Difference : this compound exhibits stronger activity against Gram-negative pathogens like E. coli, likely due to its unique amphipathic helix structure .
Magainins
- Source: Xenopus laevis (toad skin) .
- Role : Protect amphibian gastrointestinal tracts, analogous to this compound in Rana esculenta.
- Key Difference : Magainins lack the disulfide-stabilized C-terminal domain, rendering them less stable in high-salinity environments compared to this compound .
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